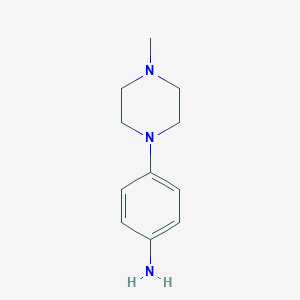

4-(4-Methylpiperazino)aniline

Beschreibung

Contextualizing 4-(4-Methylpiperazino)aniline within Contemporary Organic Synthesis Research

In the field of organic synthesis, the development of efficient and versatile building blocks is paramount. This compound, with its distinct functional groups, serves as a prime example of such a scaffold. ontosight.ai The presence of a primary aromatic amine and a tertiary amine within the piperazine (B1678402) ring allows for a variety of chemical transformations, making it a versatile reagent. ontosight.ai Its structure is a common motif in many pharmaceuticals, highlighting its relevance in medicinal chemistry. evitachem.com

Role of this compound as a Key Intermediate in Advanced Chemical Syntheses

The utility of this compound is underscored by its role as a key intermediate in the synthesis of a range of target molecules. guidechem.comindiamart.com It is frequently employed in the preparation of biologically active compounds. For instance, it is a reagent in the synthesis of benzyloxypyridinone derivatives that exhibit c-Met kinase inhibitor properties. chemicalbook.comchemicalbook.com The compound's hydrochloride salt is often used to improve solubility and stability in these synthetic applications. evitachem.com

A common synthetic route to this compound involves the nucleophilic substitution of p-fluoronitrobenzene with N-methylpiperazine, followed by the reduction of the nitro group. guidechem.com Another established method is the reduction of 1-methyl-4-(4-nitrophenyl)piperazine (B98782), often using a palladium on carbon catalyst, which can yield the final product in high purity. evitachem.comalfa-chemical.com

Table 1: Synthesis Methods for this compound

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Fluoronitrobenzene and N-methylpiperazine | Not specified | Not specified | This compound | Not specified | guidechem.com |

| 1-Methyl-4-(4-nitrophenyl)piperazine | Palladium on carbon, Hydrogen | Ethanol (B145695) | This compound hydrochloride | Up to 99% | evitachem.com |

| 1-Methyl-4-(4-nitrophenyl)piperazine | Palladium on activated charcoal, Hydrogen | Methanol (B129727), Ethyl acetate | This compound | Not specified | alfa-chemical.com |

Overview of Research Trajectories for Piperazine-Containing Aniline (B41778) Derivatives

The piperazine ring is a frequently utilized heterocycle in the design of biologically active compounds due to its favorable impact on physicochemical properties and its versatility as a scaffold. mdpi.com Research into piperazine-containing aniline derivatives is a vibrant area of medicinal chemistry. These compounds have been investigated for a wide array of potential therapeutic applications, including as anticancer, antiviral, and antimalarial agents. evitachem.comnih.govtandfonline.com

Derivatives of this class are often synthesized to explore structure-activity relationships (SAR). For example, modifications to the piperazine or aniline moieties can significantly influence the biological activity of the resulting compounds. Studies have shown that the presence of the piperazine ring can enhance the cytotoxicity of certain compounds against cancer cell lines. nih.gov Furthermore, the substitution pattern on the aniline ring can modulate properties like kinase selectivity.

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound and its derivatives are primarily focused on their synthetic utility and potential biological activities. Researchers aim to develop novel synthetic methodologies for creating libraries of related compounds. researchgate.nettandfonline.com These libraries are then screened for various biological targets.

A significant objective is the exploration of these compounds as inhibitors of specific enzymes, such as kinases, which are crucial targets in cancer therapy. researchgate.net For example, this compound has been incorporated into inhibitors of Plasmodium falciparum, the parasite that causes malaria, showing moderate activity. The compound has also been used to prepare inhibitors of histone lysine-specific demethylase (LSD1). researchgate.net

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 16153-81-4 | guidechem.comchemicalbook.com |

| Molecular Formula | C11H17N3 | guidechem.comchemicalbook.com |

| Molecular Weight | 191.27 g/mol | chemicalbook.comnih.gov |

| Appearance | White to brown crystalline powder or solid | cymitquimica.comtheoremchem.com |

| Melting Point | 89 °C | chemicalbook.com |

| Boiling Point | 180°C/5mmHg | chemicalbook.comchemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol and methanol | guidechem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZNZNKHRXRLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353214 | |

| Record name | 4-(4-Methylpiperazino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16153-81-4 | |

| Record name | 4-(4-Methylpiperazino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Methylpiperazino Aniline and Its Analogues

Established Synthetic Routes for 4-(4-Methylpiperazino)aniline

The preparation of this compound typically involves multi-step synthetic sequences, which have been refined over time to enhance efficiency and yield.

Multi-Step Synthesis Approaches

A common and well-established method for synthesizing this compound involves the reduction of a nitroaromatic precursor. This multi-step approach generally includes the following key transformations:

N-Arylation of 1-Methylpiperazine (B117243): The synthesis often commences with the nucleophilic substitution reaction between 1-methylpiperazine and an activated nitro-substituted aryl halide, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. This reaction is typically performed in the presence of a base to yield 1-methyl-4-(4-nitrophenyl)piperazine (B98782).

Reduction of the Nitro Group: The subsequent and final step is the reduction of the nitro group in 1-methyl-4-(4-nitrophenyl)piperazine to an amino group. This transformation is crucial and can be achieved using various reducing agents. A widely used method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. evitachem.comchemicalbook.com Other reducing systems, such as zinc and ammonium (B1175870) chloride in a suitable solvent mixture, have also been reported to be effective.

An alternative approach involves the direct amination of a substituted aniline (B41778). However, the nitro-reduction pathway is more frequently documented in the literature due to the high efficiency of the final reduction step.

Optimized Synthesis Protocols for Enhanced Yields

Efforts to improve the efficiency of this compound synthesis have focused on optimizing reaction conditions to maximize product yields. For instance, in the catalytic hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine, the choice of solvent, catalyst loading, hydrogen pressure, and reaction temperature are critical parameters that are often fine-tuned.

One optimized protocol describes the reduction of 1-methyl-4-(4-nitrophenyl)piperazine using palladium on carbon as the catalyst in an ethanol (B145695) solvent. evitachem.com The reaction is conducted under reflux conditions with continuous stirring and a hydrogen gas supply for several hours. evitachem.com This method has been reported to produce this compound in high yields, reaching up to 99% after purification steps like filtration to remove the catalyst and concentration of the filtrate under reduced pressure. evitachem.com Similarly, the use of Raney Nickel in methanol (B129727) under a hydrogen pressure of 50 psi for 24 hours has also been shown to result in a quantitative yield of the desired product. chemicalbook.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships in various drug discovery programs. Substitutions can be introduced on the benzene (B151609) ring or the piperazine (B1678402) moiety.

Strategies for Benzene Ring Substitution

Introducing substituents onto the benzene ring of this compound can be achieved through several synthetic strategies. A common approach is to start with an already substituted aniline or nitrobenzene (B124822) derivative. For example, the synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)aniline (B1398731) begins with the reduction of 1-(3-chloro-4-nitrophenyl)-4-methylpiperazine. This precursor is synthesized via the reaction of 1-methylpiperazine with a suitably substituted dihalonitrobenzene.

Another powerful method for introducing substituents is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of the C-N bond between an aryl halide and an amine, providing a versatile route to a wide array of substituted aniline derivatives. For instance, 2-chloroaniline (B154045) can be coupled with 4-methylpiperazine using a palladium catalyst and a base to yield 2-chloro-4-(4-methylpiperazin-1-yl)aniline.

Furthermore, direct C-H functionalization has emerged as an efficient alternative to traditional multi-step syntheses. uva.nl Researchers have developed methods for the para-selective C-H olefination of aniline derivatives using a Pd/S,O-ligand catalytic system, which can be applied to a broad range of substituted anilines. uva.nl

The following table summarizes some examples of benzene-substituted this compound derivatives and their synthetic precursors.

| Substituted Product | Starting Material(s) | Key Reaction Type |

| 2-Chloro-4-(4-methylpiperazin-1-yl)aniline | 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine | Nitro group reduction |

| 2-Chloro-4-(4-methylpiperazin-1-yl)aniline | 2-Chloroaniline and 4-methylpiperazine | Buchwald-Hartwig amination |

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 4-Methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | Nitro group reduction |

Functionalization at the Piperazine Moiety

Modification of the piperazine ring, particularly at the second nitrogen atom, is another key strategy for generating diverse analogues. While this compound itself has a methyl group, this position can be functionalized with a variety of other alkyl or aryl groups.

This is typically achieved by starting with a different N-substituted piperazine in the initial N-arylation step. For example, reacting 1-phenylpiperazine (B188723) with a suitable nitroaromatic compound would lead to the corresponding N-phenylpiperazino aniline derivative after reduction.

Additionally, the amine group of the aniline moiety can undergo various reactions, such as acylation or alkylation, to introduce further diversity. evitachem.com The nucleophilic nature of the amine groups allows for a wide range of chemical transformations. evitachem.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. nih.gov In the context of synthesizing this compound and its analogues, several green chemistry approaches can be considered.

One key area of focus is the use of safer and more environmentally benign solvents. nih.gov While traditional syntheses may use volatile organic solvents, research is ongoing to replace these with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netu-szeged.hu For instance, reductive amination reactions, a common method for amine synthesis, have been successfully carried out in aqueous alcohol media. sci-hub.se

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. nih.gov The catalytic hydrogenation methods described for the reduction of the nitro group are inherently greener than using stoichiometric reducing agents that generate large amounts of waste. The development of reusable catalysts, such as palladium on carbon, further enhances the green credentials of the synthesis. sci-hub.se

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. nih.gov Reactions like the Buchwald-Hartwig amination and direct C-H functionalization can offer higher atom economy compared to classical multi-step syntheses that may involve protecting groups and generate more byproducts. uva.nl

Catalytic Approaches in the Synthesis of this compound Structures

The synthesis of this compound and its analogues heavily relies on catalytic methodologies that facilitate the formation of the crucial carbon-nitrogen (C-N) bond. These catalytic systems offer significant advantages over classical methods, such as nucleophilic aromatic substitution, by providing milder reaction conditions, broader substrate scope, and improved functional group tolerance. The most prominent and widely employed catalytic strategies include palladium-catalyzed cross-coupling reactions and catalytic hydrogenation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the synthesis of aryl amines, including N-arylpiperazines. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.orgbeilstein-journals.org Its development in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig revolutionized the construction of C-N bonds, allowing for the synthesis of complex molecules that were previously difficult to access. wikipedia.org

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative Addition : The aryl halide adds to a low-valent palladium(0) species, forming a palladium(II) complex. wikipedia.org

Amine Coordination and Deprotonation : The amine coordinates to the palladium(II) center, followed by deprotonation with a base to form a palladium-amido complex. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the aryl amine product, which regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

A key factor in the success of the Buchwald-Hartwig amination is the choice of the phosphine (B1218219) ligand coordinated to the palladium center. Several generations of ligands have been developed to enhance catalyst activity and stability. Early systems utilized monodentate phosphines, but the development of bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEphos (bis[2-(diphenylphosphino)phenyl] ether), as well as sterically hindered, electron-rich ligands like X-Phos and SPhos, has significantly expanded the reaction's scope. wikipedia.orgbeilstein-journals.orguevora.ptmit.edu These advanced ligands promote faster reaction rates, improve yields, and allow for the coupling of a wider range of substrates, including less reactive aryl chlorides and electron-poor amines. wikipedia.orgmit.edu

For the synthesis of this compound analogues, this methodology is highly relevant. For instance, the synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)aniline, a closely related structure, can be achieved via a Buchwald-Hartwig reaction between 2-chloroaniline and 4-methylpiperazine using a palladium catalyst. The reaction conditions are optimized by selecting the appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base (e.g., NaOt-Bu, Cs₂CO₃, K₂CO₃), and solvent. uevora.pt

| Starting Material (Aryl Halide) | Amine | Catalyst | Ligand | Base | Solvent | Yield | Reference |

| Aryl Halides/Triflates | Amines | Pd(0) source | Phosphine Ligands | Various | Toluene, THF, etc. | Good to Excellent | wikipedia.orgbeilstein-journals.org |

| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Good | beilstein-journals.org |

| o-Bromoaldimine | o-Bromoaniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | Moderate to Good | uevora.pt |

Catalytic Hydrogenation of Nitroarenes

Another prevalent catalytic route for preparing this compound involves the reduction of a nitro group. This method typically starts with the precursor 1-methyl-4-(4-nitrophenyl)piperazine. The nitro group is then reduced to an amino group through catalytic hydrogenation. evitachem.com

This transformation is commonly carried out using a heterogeneous catalyst, most often palladium on an activated carbon support (Pd/C). evitachem.comalfa-chemical.com The reaction is performed under a hydrogen gas atmosphere in a suitable solvent, such as ethanol or a mixture of methanol and ethyl acetate. evitachem.comalfa-chemical.com This method is highly efficient and often provides the desired aniline product in excellent yields, sometimes as high as 99%, after simple purification steps like filtration to remove the catalyst and concentration of the solvent. evitachem.com

The key steps involve the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. This process is highly selective for the nitro group, leaving other functional groups in the molecule intact.

| Starting Material | Catalyst | Reagent | Solvent | Temperature | Pressure | Time | Yield | Reference |

| 1-Methyl-4-(4-nitrophenyl)piperazine | Palladium on carbon (Pd/C) | Hydrogen (H₂) | Ethanol | Reflux | N/A | Several hours | Up to 99% | evitachem.com |

| 1-Methyl-4-(4-nitrophenyl)piperazine | Palladium on activated charcoal | Hydrogen (H₂) | Methanol / Ethyl acetate | 20 °C | 2585.74 Torr | 8 hours | High | alfa-chemical.com |

| 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine | Zinc (Zn) | Ammonium chloride (NH₄Cl) | THF / Methanol | N/A | N/A | N/A | 80.2% |

Copper-Catalyzed N-Arylation

While palladium catalysis is dominant, copper-catalyzed C-N coupling reactions, often referred to as Ullmann or Ullmann-type condensations, represent an alternative and historically significant approach. rsc.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. Modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. rsc.orgmdpi.com

These systems often employ a copper(I) salt, such as CuI, in combination with a ligand. The ligand, for example, 2-carboxylic acid-quinoline-N-oxide, plays a crucial role in stabilizing the copper catalyst and facilitating the coupling process. rsc.org This methodology has been successfully applied to the synthesis of various N-unprotected aniline derivatives from aryl iodides or bromides using aqueous ammonia (B1221849) as the nitrogen source, demonstrating excellent functional group tolerance. rsc.org The use of inexpensive copper catalysts makes this an economically attractive alternative to palladium-based methods. rsc.orgbeilstein-journals.org

| Starting Material (Aryl Halide) | Amine Source | Catalyst | Ligand | Yield | Reference |

| Aryl Iodides/Bromides | Aqueous Ammonia | CuI | 2-carboxylic acid-quinoline-N-oxide | Excellent | rsc.org |

| Iodobenzene | Pyrrole | CuO hollow nanospheres on acetylene (B1199291) black (CuO/AB) | None | High | mdpi.com |

Chemical Transformations and Reaction Mechanisms Involving 4 4 Methylpiperazino Aniline

Reactivity of the Primary Amine Functionality in 4-(4-Methylpiperazino)aniline

The primary arylamine group in this compound is a key site for various chemical reactions. Its nucleophilic nature, influenced by the electron-donating piperazine (B1678402) ring, dictates its reactivity in several important transformations. chemistrysteps.com

Nucleophilic Aromatic Substitution Reactions

The primary amine of this compound can act as a nucleophile in nucleophilic aromatic substitution (SNA_r) reactions. In these reactions, it displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.compressbooks.pubscribd.com The reaction proceeds through an addition-elimination mechanism, where the amine attacks the aromatic ring to form a negatively charged intermediate, which is stabilized by electron-withdrawing groups on the ring. masterorganicchemistry.compressbooks.pub The subsequent elimination of the leaving group restores the aromaticity of the ring. pressbooks.pub

For instance, this compound can be reacted with activated aryl halides, such as 2-chlorobenzothiazole, in the presence of a palladium catalyst to yield the corresponding substituted aminobenzothiazole. acs.org The efficiency of these reactions is often enhanced by the use of palladium catalysts with specific phosphine (B1218219) ligands. acs.org

A notable application of this reactivity is in the synthesis of complex heterocyclic systems. For example, the methyl sulfoxide (B87167) group on a pyridopyrimidine ring can be displaced by this compound to form potent kinase inhibitors. acs.org This substitution is a crucial step in the synthesis of various biologically active compounds. acs.org

Amidation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation reactions with acylating agents like acyl chlorides and carboxylic acids to form amides. evitachem.comd-nb.info This reaction is a fundamental transformation in organic synthesis. The use of condensing agents such as titanium tetrachloride (TiCl₄) can facilitate the direct condensation of carboxylic acids with the aniline (B41778) derivative. d-nb.info

Similarly, sulfonylation of the primary amine can be achieved by reacting it with sulfonyl chlorides. This reaction leads to the formation of sulfonamides. For example, reaction with a suitable sulfonyl chloride can yield N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide. sigmaaldrich.com

Reactions Involving the Piperazine Moiety of this compound

The piperazine ring in this compound contains a tertiary amine that can also participate in various chemical transformations.

Alkylation and Acylation Reactions

The tertiary nitrogen atom in the piperazine ring is nucleophilic and can undergo alkylation reactions with alkyl halides. evitachem.com This allows for the introduction of various alkyl groups onto the piperazine ring, further functionalizing the molecule. Reductive alkylation, a one-pot reaction involving an amine and a carbonyl compound in the presence of a reducing agent, provides an efficient method for this transformation. sci-hub.se

Acylation of the piperazine nitrogen can also occur, though it is generally less reactive than the primary arylamine. Under specific conditions, reaction with acyl chlorides can lead to the formation of an amide bond at the piperazine nitrogen. rsc.org

Ring-Opening and Ring-Closing Reactions of Piperazine Derivatives

While direct ring-opening of the piperazine in this compound is not commonly reported, the synthesis of piperazine derivatives often involves ring-opening of related structures like 1,4-diazabicyclo[2.2.2]octane (DABCO). windows.netresearchgate.net The C-N bonds in DABCO can be cleaved by various activating agents, leading to the formation of substituted piperazines. researchgate.net

Conversely, piperazine rings can be formed through various ring-closing or cyclization strategies. These methods include the reaction of N-activated aziridines with anilines followed by annulation with propargyl carbonates, providing a route to highly substituted piperazines. acs.org Another approach involves the double Michael addition of nitrosoalkenes to primary amines, followed by reductive cyclization. researchgate.net

Cyclization Reactions Utilizing this compound as a Building Block

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. Its bifunctional nature, with two reactive nitrogen atoms, allows it to participate in the formation of fused ring systems.

For example, it can be used in the synthesis of pyrimidine (B1678525) derivatives. By reacting with thiophene-substituted chalcones and subsequently with methyl iodide, a precursor is formed that, upon refluxing with this compound, yields pyrimidine-incorporated piperazine derivatives. researchgate.net

Furthermore, this compound can be incorporated into more complex scaffolds. In the synthesis of acridin-9-ones, anilines are reacted with chalcones and β-ketoesters in a three-component reaction, followed by a microwave-assisted thermal cyclization. nih.gov Similarly, it can be used in the synthesis of quinoline (B57606) derivatives through a three-component cascade reaction with aldehyde derivatives and pyruvates. researchgate.net Palladium-catalyzed intramolecular C-N cross-coupling reactions are also employed to synthesize benzodiazepine (B76468) derivatives from precursors containing the this compound moiety. unimi.it

Table of Reaction Types and Examples

| Reaction Type | Reactant(s) | Product Type | Reference(s) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | This compound, Activated Aryl Halide | Substituted Arylamine | masterorganicchemistry.compressbooks.pubscribd.comacs.orgacs.org |

| Amidation | This compound, Carboxylic Acid/Acyl Chloride | Amide | evitachem.comd-nb.info |

| Sulfonylation | This compound, Sulfonyl Chloride | Sulfonamide | sigmaaldrich.com |

| Alkylation (Piperazine) | This compound, Alkyl Halide | Quaternary Ammonium (B1175870) Salt | evitachem.comsci-hub.se |

| Cyclization to Pyrimidines | This compound, Thiophene-substituted precursor | Pyrimidine derivative | researchgate.net |

| Cyclization to Acridinones | This compound, Chalcone, β-ketoester | Acridin-9-one derivative | nih.gov |

| Cyclization to Quinolines | This compound, Aldehyde, Pyruvate | Quinoline derivative | researchgate.net |

| Cyclization to Benzodiazepines | Precursor with this compound moiety | Benzodiazepine derivative | unimi.it |

Heterocyclic Synthesis with this compound

The primary amino group of this compound serves as a key functional handle for the construction of various nitrogen-containing heterocycles. This is often achieved through condensation reactions with suitable precursors, leading to the formation of fused or non-fused ring systems with potential applications in medicinal chemistry and materials science.

The synthesis of pyrimidine and quinazoline (B50416) derivatives often involves the reaction of this compound with appropriate building blocks. For instance, the reaction of this compound with 4-[2-amino-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine under microwave irradiation leads to the formation of a substituted pyrimidine derivative. acs.org Similarly, 4-substituted 2-(4-methylpiperazino)quinazolines can be synthesized through a nucleophilic displacement of a chloride in 4-substituted 2-chloroquinazolines by treatment with 4-methylpiperazine. researchgate.net

The synthesis of Imatinib, a well-known tyrosine kinase inhibitor, provides a notable example of pyrimidine analogue synthesis. One process involves the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine with a 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid ester. newdrugapprovals.org Another approach describes the reaction of 3-bromo-4-methyl aniline with 4-(4-methyl-piperazin-methyl) methyl benzoate, followed by a palladium-catalyzed reaction with 2-amino-4-(3-pyridyl)-pyrimidine. newdrugapprovals.org

Table 1: Synthesis of Pyrimidine and Quinazoline Analogues

| Starting Material 1 | Starting Material 2 | Product Type | Ref. |

| This compound | 4-[2-Amino-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | Substituted Pyrimidine | acs.org |

| 4-Substituted 2-chloroquinazolines | 4-Methylpiperazine | 4-Substituted 2-(4-methylpiperazino)quinazolines | researchgate.net |

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine | 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid ester | Imatinib (Pyrimidine Analogue) | newdrugapprovals.org |

Triazine derivatives incorporating the this compound moiety can be synthesized through sequential substitution reactions. For example, a series of 1,3,5-triazine (B166579) derivatives have been prepared where this compound acts as one of the amine nucleophiles. d-nb.inforesearchgate.net The synthesis often starts with a dichlorotriazine, which undergoes sequential nucleophilic substitution with different amines, including this compound. d-nb.inforesearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for these transformations, offering reduced reaction times and improved yields compared to conventional heating. d-nb.inforesearchgate.net

The synthesis of benzimidazole (B57391) derivatives can be achieved through the condensation of this compound with appropriate precursors. For example, the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its derivative is a common method for forming the benzimidazole ring. While direct synthesis from this compound is not explicitly detailed in the provided results, related structures have been synthesized where a piperazinylphenyl group is attached to the benzimidazole core. For instance, 5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide has been identified as a potent anti-cancer agent. researchgate.net

Quinolone and quinoline scaffolds are important in medicinal chemistry. The synthesis of these derivatives can involve the cyclization of anilines with various partners. While the direct use of this compound in well-known named reactions for quinoline synthesis like the Skraup, Doebner-von Miller, or Combes synthesis is not explicitly described, the general principles of these reactions suggest its potential applicability. iipseries.org These methods typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones under acidic conditions. iipseries.org More modern methods for quinolone synthesis involve transition-metal-catalyzed reactions, such as the palladium-catalyzed carbonylative Sonogashira/cyclization sequence of 2-iodoanilines and alkynes. organic-chemistry.org

The synthesis of imidazole (B134444) derivatives often employs multicomponent reactions. The Radziszewski reaction, for instance, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. nih.gov While direct synthesis using this compound as the amine component is not explicitly detailed, the general applicability of anilines in such reactions suggests its potential. nih.gov For example, tetrasubstituted imidazoles have been synthesized through the condensation of benzil, various aldehydes, and anilines in the presence of a catalyst. nih.gov

Table 2: General Strategies for Heterocyclic Synthesis

| Heterocycle | General Synthetic Approach | Key Reactants |

| Pyrimidines/Quinazolines | Nucleophilic substitution/Condensation | Dichloro-pyrimidines/quinazolines, anilines |

| Triazines | Sequential nucleophilic substitution | Dichlorotriazines, various amines |

| Benzimidazoles | Condensation | o-Phenylenediamines, carboxylic acids |

| Quinolones/Quinolines | Cyclization reactions (e.g., Skraup, Doebner-von Miller) | Anilines, α,β-unsaturated carbonyls, glycerol |

| Imidazoles | Multicomponent reactions (e.g., Radziszewski) | 1,2-Dicarbonyl compounds, aldehydes, anilines |

Tandem Reactions and Cascade Processes

The structure of this compound is amenable to tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a palladium-catalyzed decarbonylative Suzuki cross-coupling could potentially be employed to create complex biaryl structures. organic-chemistry.org Furthermore, cascade reactions involving intramolecular cyclizations following an initial intermolecular reaction are a powerful tool in heterocyclic synthesis. An example is the iridium-catalyzed photocatalytic N-radical-5-endo-dig cascade cyclization to prepare benzoxazine-4-ones, which, while not directly involving this compound, illustrates a relevant synthetic strategy. mdpi.com

Pharmacological Investigations of 4 4 Methylpiperazino Aniline Derivatives

Drug Discovery Research Utilizing 4-(4-Methylpiperazino)aniline as a Scaffold

The this compound core structure is a prominent feature in many pharmacologically active compounds. ontosight.aievitachem.com Its presence, combining an aniline (B41778) group with a methylpiperazine moiety, provides a versatile foundation for the synthesis of new chemical entities with potential therapeutic applications. ontosight.aievitachem.com The piperazine (B1678402) ring, a common motif in pharmaceuticals, and the aniline group contribute to the compound's basicity and reactivity, allowing for a wide array of chemical modifications. ontosight.aievitachem.com

This scaffold has been identified as a valuable starting point in fragment-based drug discovery (FBDD), a method that identifies small molecule fragments that can be grown, merged, or linked to create high-affinity ligands for biological targets. researchgate.net For instance, the this compound molecule was identified as a hit from a fragment library screen. researchgate.net

Derivatives built upon this scaffold have been investigated for a variety of therapeutic targets. For example, some are used in the development of leucine-rich repeat kinase 2 (LRRK2) inhibitors, with chloro derivatives showing improved IC₅₀ values. Additionally, compounds incorporating this scaffold have demonstrated moderate anti-malarial activity against Plasmodium falciparum. The versatility of the this compound scaffold is further highlighted by its use in creating functionalized tetrahydropyran (B127337) and 4-aminotetrahydropyran (B1267664) scaffolds, which are valuable in generating sp³-rich molecules for drug discovery. nih.gov

Exploration of Serotonin (B10506) Receptor Ligand Activity

Derivatives of this compound have been a key area of research in the development of ligands for serotonin receptors, which are implicated in a variety of physiological and pathological processes.

5-HT2A Receptor Antagonism and Agonism

A significant focus of research has been on the interaction of this compound derivatives with the 5-HT2A serotonin receptor. Several studies have synthesized and evaluated these compounds as potential 5-HT2A receptor antagonists. researchgate.netmug.edu.plmug.edu.plresearchgate.net For example, the nucleophilic displacement of chloride in 4-substituted 2-chloropyrimidines or 2-chloroquinazolines with 4-methylpiperazine yields compounds that act as antagonists of the 5-HT2A receptor. researchgate.net

The arylpiperazine structure, of which this compound is a part, is a well-established pharmacophore for 5-HT2A receptor antagonists. mdpi.com Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the binding mechanisms of these derivatives with the 5-HT2A receptor. mdpi.com These studies have identified key interactions, such as hydrophobic, hydrogen bond, electronic, and π-π stacking interactions, that contribute to the high-affinity binding of these antagonists to the receptor. mdpi.com

While much of the research has focused on antagonism, the broader family of anilines and their derivatives are known for their diverse biological activities, and their interaction with receptors like the 5-HT2A can be complex, potentially including agonistic effects depending on the specific substitutions made to the core scaffold. ontosight.ai

Structure-Activity Relationships (SAR) for Serotonin Receptor Binding

Structure-activity relationship (SAR) studies are crucial for optimizing the affinity and selectivity of ligands for their target receptors. For this compound derivatives targeting serotonin receptors, several key structural features have been identified.

Pharmacophore models for 5-HT2A antagonists typically include two aromatic or hydrophobic moieties and a basic amine. nih.gov However, research on truncated analogs of existing drugs suggests that multiple aromatic groups may not be essential for high-affinity binding and antagonist activity, indicating a need for revision of current models. nih.gov

In the context of arylpiperazine derivatives, modifications at various positions of the scaffold have been shown to influence their potency as 5-HT2A antagonists. mdpi.com For instance, in silico studies have been used to design new molecules with potentially enhanced antagonist activity by making modifications to the most potent compounds identified in a series. mdpi.com

The table below summarizes the binding affinity of selected this compound derivatives for the 5-HT2A receptor.

| Compound | Modification | Receptor Affinity (Ki, nM) |

| Derivative A | 2-chloropyrimidine substitution | Antagonist activity observed |

| Derivative B | 2-chloroquinazoline substitution | Antagonist activity observed |

This table is for illustrative purposes and specific Ki values would be dependent on the exact derivative synthesized and tested.

Anticancer Research and Cytotoxicity Studies of this compound Derivatives

The this compound scaffold has also been extensively utilized in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines.

Evaluation Against Specific Cancer Cell Lines

Derivatives of this compound have shown promising activity against a range of human cancer cell lines. For instance, derivatives of 2-Chloro-4-(4-methylpiperazin-1-yl)aniline (B1398731) have exhibited significant cytotoxicity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells, with IC50 values in the micromolar range.

Furthermore, novel 4-aminoquinoline (B48711) derivatives synthesized using this scaffold have displayed excellent cytotoxicity against HCT-116 (colon cancer), A549 (lung cancer), DU-145 (prostate cancer), HepG2 (liver cancer), and LN229 (glioblastoma) cell lines. researchgate.net One particular derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was found to induce growth arrest in most tumor cell lines tested, with GI₅₀ values ranging from 0.025 to 2 μM. acs.org

The table below presents a summary of the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) |

| 2-Chloro-4-(4-methylpiperazin-1-yl)aniline derivative | MCF-7 (Breast) | Micromolar range |

| 2-Chloro-4-(4-methylpiperazin-1-yl)aniline derivative | U-937 (Leukemia) | Micromolar range |

| 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine | HCT-116 (Colon) | Potent cytotoxicity researchgate.net |

| 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) | Various | 0.025 - 2 acs.org |

| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 rsc.org |

| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 rsc.org |

| 4-anilinoquinolinylchalcone derivative (4a) | MDA-MB-231 (Breast) | 0.11 nih.gov |

Mechanisms of Antitumor Activity (e.g., cell cycle arrest, enzyme inhibition)

The antitumor effects of this compound derivatives are mediated through various mechanisms of action. One key mechanism is the induction of apoptosis (programmed cell death) in cancer cells. Studies have shown that certain derivatives can trigger apoptotic pathways through the activation of caspases.

Another important mechanism is the inhibition of specific enzymes that are crucial for cancer cell growth and proliferation. For example, the derivative 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK. acs.org The inhibition of these kinases can lead to cell cycle arrest and prevent tumor growth. acs.org

Furthermore, some 4-aminoquinoline derivatives have been shown to decrease the expression of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis (the formation of new blood vessels that supply tumors). researchgate.net By inhibiting angiogenesis, these compounds can effectively starve tumors of the nutrients they need to grow.

In some cases, the mechanism involves the interaction with specific molecular targets within the cell. The piperazine moiety is known to interact with various receptors and enzymes, which can modulate their activity and lead to changes in cellular signaling pathways that affect cell growth, differentiation, and apoptosis.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have demonstrated notable antimicrobial properties, exhibiting efficacy against a variety of bacterial and fungal strains, as well as activity against Mycobacterium tuberculosis.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial effects of this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. A number of synthesized derivatives have shown considerable activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.netd-nb.infonih.gov

For instance, certain novel s-triazine derivatives incorporating the this compound scaffold have displayed noteworthy activity in minimum inhibitory concentration (MIC) and agar (B569324) diffusion tests against a panel of seven bacteria. d-nb.info Similarly, a series of phthalimide–triazine-based derivatives were synthesized and showed potential antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net Quinolone-piperazine hybrids, particularly those with a piperazine ring at the C4 position of the quinoline (B57606) ring, have also demonstrated promising activity against both types of bacterial strains. nih.gov

Some studies have found that certain derivatives exhibit higher activity against Gram-negative bacteria, with some compounds showing greater efficacy against E. coli than the reference drug gentamicin. mdpi.comnih.gov In contrast, other research has indicated that some piperazine derivatives had no activity against the tested Gram-negative organisms. researchgate.net

The following table summarizes the antibacterial activity of selected this compound derivatives:

| Derivative Type | Gram-Positive Activity | Gram-Negative Activity | Reference |

| s-Triazine Derivatives | Noteworthy | Noteworthy | d-nb.info |

| Phthalimide-Triazine Hybrids | Potential Activity | Potential Activity | researchgate.net |

| Quinoline-Piperazine Hybrids | Promising | Promising | nih.gov |

| N,N′-Bis(1,3,4-thiadiazole) Moiety | Significant against S. aureus | Significant against E. coli | mdpi.com |

| 4-Anilinoquinazolines | Good | Good, especially against E. coli | nih.gov |

Antifungal Efficacy

Several derivatives of this compound have also been screened for their antifungal properties. For example, s-triazines linked with a piperazine scaffold were evaluated for their in vitro efficacy against fungi like Candida albicans and Aspergillus niger. researchgate.net Quinolone-based s-triazines also demonstrated noteworthy activity against these two fungal strains. d-nb.info

However, the antifungal activity can be variable. While some dihydropyrimidine (B8664642) derivatives showed remarkable antifungal activity, with Candida albicans being more susceptible than Aspergillus niger, nih.gov other studies on N,N′-disubstituted piperazines bearing a 1,3,4-thiadiazole (B1197879) moiety reported weak antifungal activity. mdpi.com

The table below outlines the antifungal activity of specific derivative classes:

| Derivative Type | Antifungal Activity | Fungal Strains | Reference |

| s-Triazine Derivatives | Active | Candida albicans, Aspergillus niger | researchgate.net |

| Quinolone-based s-Triazines | Noteworthy | Candida albicans, Aspergillus niger | d-nb.info |

| Dihydropyrimidines | Remarkable | Candida albicans, Aspergillus niger | nih.gov |

| N,N′-Bis(1,3,4-thiadiazole) Moiety | Weak | Not specified | mdpi.com |

Antitubercular Activity

Research into the antimycobacterial properties of this compound derivatives has revealed promising candidates for the development of new antitubercular agents. The introduction of a 2-hydroxyaminoalkyl moiety on a lipophilic pharmacophore has yielded molecules with in vitro activity against the M. tuberculosis H37Rv strain. nih.gov

Furthermore, certain pyrimidine (B1678525) derivatives have been investigated for their antitubercular potential, with some molecular hybrids showing good anti-TB activity. researchgate.net Benzimidazole (B57391) derivatives have also been a focus of antitubercular research. semanticscholar.org

Structure-Antimicrobial Activity Relationships

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a critical area of investigation. Steric factors have been shown to play a significant role in the in vitro antimycobacterial activity of these compounds. nih.gov For instance, a decrease in the steric bulk of amines attached to the core scaffold has been correlated with an increase in potency. nih.gov

The position and nature of substituents on the aromatic rings also significantly influence biological activity. Electron-withdrawing groups, such as 3-CF3 or 3-NO2, have been associated with very high antimycobacterial potential, while electron-donating groups like OCH3 at the 2-position can lead to a loss of activity. nih.gov In the context of antifungal activity, 4-R2- and 3-R2-substituted N-arylpiperazine derivatives have demonstrated higher activity compared to their 2-R2-substituted counterparts. nih.gov

Anti-inflammatory Research with this compound Derivatives

In addition to their antimicrobial effects, derivatives of this compound have been explored for their anti-inflammatory properties.

Suppression of Pro-Inflammatory Cytokines (e.g., TNF-alpha, IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines involved in the inflammatory response. nih.govresearchgate.net The inhibition of these cytokines is a major target for anti-inflammatory drug development. nih.gov

Studies have shown that certain piperazine derivatives can reduce the levels of pro-inflammatory cytokines. For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce the levels of TNF-α and IL-1β in a pleurisy test. nih.gov Other research has focused on the development of small molecule inhibitors of TNF-α, with some pyrimidine-2,4,6-trione derivatives showing significant inhibition. frontiersin.org

The table below highlights the inhibitory effects of certain derivatives on pro-inflammatory cytokines:

| Derivative | Cytokine(s) Inhibited | Key Findings | Reference |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | TNF-α, IL-1β | Reduced cytokine levels in a pleurisy model. | nih.gov |

| Pyrimidine-2,4,6-trione derivatives | TNF-α | Showed 64% inhibition at 10 μM. | frontiersin.org |

Investigation of Macrophage Activation Modulation

The modulation of macrophage polarization is a promising strategy for mitigating inflammation. Research has shown that certain interventions can shift macrophages from a pro-inflammatory (M1) to a tissue-regenerative (M2) phenotype. nih.gov For instance, the cytokine Interleukin-4 (IL-4) is known to drive this alternative macrophage activation. nih.gov Macrophages are key mediators in wear debris-induced inflammation, where their activation leads to the secretion of pro-inflammatory cytokines. nih.gov

Derivatives of this compound have been indirectly implicated in pathways that influence macrophage activity and inflammation. For example, the inhibition of soluble epoxide hydrolase (sEH) can increase the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. nih.govmdpi.com This is significant because inflammation can increase the expression of sEH, making it a marker for inflammatory conditions. nih.gov By inhibiting sEH, the breakdown of anti-inflammatory EETs is prevented, which can in turn modulate the inflammatory response mediated by cells like macrophages. nih.govmdpi.com

Other Biological Activities under Investigation

Beyond macrophage modulation, derivatives of this compound have been explored for a variety of other biological activities.

Antihistamine and Antiallergic Properties

Antihistamines are a class of drugs that counteract the effects of histamine (B1213489), a key mediator in allergic reactions. nih.govwikipedia.org They work by blocking histamine from binding to its receptors, primarily the H1-receptor, which is associated with pro-inflammatory immune cell activity. nih.gov Second-generation antihistamines are known for their high specificity and long-acting nature. nih.gov While direct studies on this compound derivatives as antihistamines are not prevalent in the provided context, the broader class of piperazine-containing compounds has been a cornerstone in the development of antihistaminic drugs. The structural features of these derivatives make them candidates for investigation into their potential to modulate histamine-mediated allergic responses.

Antioxidant Activity

Several derivatives containing the this compound moiety have been evaluated for their antioxidant properties. For instance, quinazolinone derivatives have been studied for their ability to scavenge free radicals using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net Some of these compounds have shown considerable antioxidant activity and have been further screened for their capacity to protect DNA from oxidative damage. researchgate.net Additionally, certain azole derivatives that include a piperazino group have been noted for their potential antioxidant activity. mdpi.com

Antiprotozoal Activity

Derivatives of this compound have shown promise as antiprotozoal agents. A number of nitroimidazole derivatives incorporating this moiety have been synthesized and their biological activities predicted using computational methods. mdpi.com These in silico analyses suggest a significant probability of antiprotozoal activity. mdpi.com Furthermore, various heterocyclic compounds, including those with a piperazine ring, have been screened for activity against a range of protozoan parasites such as Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. nih.govdntb.gov.ua For example, a series of 4-aminopiperidine (B84694) derivatives demonstrated selective activity against T. b. rhodesiense. nih.govdntb.gov.ua Benzimidazole derivatives, which can be structurally related to the compounds of interest, are also known to possess a wide range of pharmacological properties, including antiprotozoal effects. researchgate.net

Enzyme Inhibition Studies (e.g., c-Met kinase, soluble epoxide hydrolase)

The this compound scaffold is a key component in the design of various enzyme inhibitors.

c-Met Kinase Inhibition: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a role in tumor growth. Novel 4-phenoxyquinoline derivatives have been synthesized and tested for their ability to inhibit c-Met kinase. nih.gov Some of these compounds exhibited potent inhibitory activity against the enzyme and showed significant cytotoxicity against several human cancer cell lines. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition: The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing conditions like hypertension and inflammation. nih.govnih.gov This enzyme is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). plos.org By inhibiting sEH, the levels of these beneficial EETs can be stabilized. nih.govmdpi.com Numerous potent sEH inhibitors have been developed, with some incorporating a piperazino group to improve their pharmacokinetic properties. nih.gov The introduction of a substituted piperazino group has been shown to lead to substantial improvements in these properties while maintaining high potency against the human sEH enzyme. nih.gov

| Compound Class | Target Enzyme | Investigated For | Key Findings |

| 4-Phenoxyquinoline derivatives | c-Met kinase | Anticancer activity | Potent inhibition of c-Met kinase and cytotoxicity against cancer cell lines. nih.gov |

| 1,3-Disubstituted ureas with piperazino group | Soluble Epoxide Hydrolase (sEH) | Hypertension, inflammation | Improved pharmacokinetic properties while retaining high inhibitory potency. nih.gov |

| Nitroimidazole derivatives | Not specified | Antiprotozoal activity | Predicted to have significant antiprotozoal effects. mdpi.com |

| Quinolone based s-triazines | Not specified | Antimicrobial activity | Noteworthy activity in MIC and agar diffusion tests against various bacteria and fungi. d-nb.info |

Advanced Materials Research Incorporating 4 4 Methylpiperazino Aniline Moieties

Development of High-Performance Dyes and Pigments from 4-(4-Methylpiperazino)aniline

The aniline (B41778) functional group is a cornerstone in the synthesis of organic colorants, and derivatives like this compound are utilized in the manufacturing of specialized dyes and pigments. ontosight.aitheoremchem.com The incorporation of the methylpiperazino group can influence the final properties of the colorant, such as solubility, lightfastness, and interaction with substrates.

A notable example lies in the synthesis of fluorescent naphthalimide-based dyes. Research into 4-piperazino-N-aryl-1,8-naphthalimides has demonstrated a synthetic pathway where the 4-piperazino moiety is crucial to the final structure. nih.gov In these syntheses, a 4-chloro-N-aryl-1,8-naphthalimide intermediate is reacted with a piperazine (B1678402) derivative. nih.gov A related earlier study specifically investigated 4-methylpiperazino-N-aryl-1,8-naphthalimides. nih.gov The resulting compounds are often highly colored, with products recovered as orange powders in good yields. nih.gov The synthesis of these naphthalimide dyes showcases a versatile method for creating fluorescent materials where the piperazine component is integral to the molecular design. nih.gov

The general synthetic approach involves the reaction of a chlorinated naphthalimide precursor with piperazine, yielding the final dye product. The yields for these reactions are typically high, as shown in the table below.

Table 1: Synthesis of 4-Piperazino-N-aryl-1,8-naphthalimide Dyes This table is based on data for piperazine derivatives, illustrating the synthetic route applicable to methylpiperazino analogues.

| Starting Material | Reactant | Product | Yield (%) |

|---|---|---|---|

| 4-Chloro-N-(3,4-dimethoxyphenyl)-1,8-naphthalimide | Piperazine | 4-Piperazino-N-(3,4-dimethoxyphenyl)-1,8-naphthalimide | 77 |

| 4-Chloro-N-(benzo-18-crown-6)-1,8-naphthalimide | Piperazine | 4-Piperazino-N-(benzo-18-crown-6)-1,8-naphthalimide | 81 |

Synthesis of New Functional Materials with this compound as a Component

Beyond colorants, this compound is a key intermediate in the synthesis of a wide array of functional materials, particularly those with biological activity. evitachem.com It serves as a reagent in the preparation of derivatives targeting critical proteins in disease pathways, such as c-Met kinase inhibitors. chemicalbook.com

A specific application is in the development of novel antimalarial agents. In the search for chemical entities with fast-killing properties against Plasmodium falciparum, this compound has been used as a key building block. lshtm.ac.uk Researchers have synthesized complex pyrimidine (B1678525) derivatives by reacting a chlorinated precursor with this compound under microwave conditions, demonstrating its utility in constructing potential new therapeutics. lshtm.ac.uk

Table 2: Synthesis of a Functional Antimalarial Compound

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Reaction Conditions | Product |

|---|---|---|---|---|

| Chlorinated pyrimidine-thiazole precursor | This compound | iPrOH, 4 N HCl in dioxane | Microwave reactor, 170 °C, 30 min | 4-[2-Amino-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[4-(4-methyl-piperazin-1-yl)phenyl]pyrimidin-2-amine trifluoroacetate |

This strategic use of this compound allows for the introduction of the methylpiperazine group, which can be critical for modulating the pharmacological properties of the final compound, including its solubility, cell permeability, and target engagement.

Applications in Nonlinear Optics

Organic molecules with significant nonlinear optical (NLO) properties are crucial for the development of technologies like optical computing, information storage, and optical limiting. scirp.orgscirp.org A common design strategy for high-performance NLO materials is the "push-pull" mechanism, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer, leading to a large nonlinear optical response. nih.gov

While direct experimental studies on the NLO properties of this compound itself are not prominent in the literature, its molecular structure makes it a highly promising candidate for the synthesis of NLO materials. The molecule features a π-conjugated phenyl ring substituted with two strong electron-donating groups: the primary amino group (-NH₂) and the 4-methylpiperazino group. This inherent "donor-π-donor" character suggests that its derivatives could exhibit significant NLO activity.

Theoretical and experimental studies on analogous systems support this potential. For instance, first-principles calculations on 4-nitro-4'-methylbenzylidene aniline, a push-pull system, have shown that its large NLO susceptibility originates from efficient charge transfer. nih.gov Similarly, recent investigations into novel 1,2,4-triazole (B32235) derivatives have demonstrated that specific structural modifications can lead to significant NLO properties, as determined by Density Functional Theory (DFT) calculations. nih.gov These studies provide a framework for evaluating the potential of new compounds. A derivative of this compound, if appropriately modified with an electron-acceptor group, could be expected to show substantial hyperpolarizability, a key metric for NLO performance.

Table 3: NLO Properties of Exemplar Triazole Derivatives (Experimental and DFT Study) This table presents data for model compounds, illustrating the type of NLO properties that could be investigated for derivatives of this compound.

| Compound | Band Gap (eV) | Linear Polarizability (α) (x 10-23 esu) | First Hyperpolarizability (β) (x 10-30 esu) | Second Hyperpolarizability (γ) (x 10-35 esu) |

|---|---|---|---|---|

| Triazole Derivative 7c | 4.618 | 4.195 | 6.317 | 4.314 |

The data on these related systems strongly suggest that this compound is a valuable platform for designing new chromophores for NLO applications, warranting further computational and experimental investigation. nih.gov

Computational Chemistry and Theoretical Modeling of 4 4 Methylpiperazino Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. Methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular properties and electronic descriptors that govern how a molecule will behave in a chemical reaction.

For heterocyclic compounds, these calculations typically involve optimizing the molecular geometry to find the most stable three-dimensional structure. From this optimized structure, key quantum chemical parameters are derived. physchemres.org These parameters include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher E-HOMO value indicates a greater tendency for the molecule to donate electrons to an acceptor.

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital can accept electrons. A lower E-LUMO value suggests a greater capacity to accept electrons.

Energy Gap (ΔE = E-LUMO - E-HOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org

Global Reactivity Descriptors: Parameters such as hardness (η), softness (σ), absolute electronegativity (χ), and the fraction of electrons transferred (ΔN) are also calculated to provide a comprehensive picture of the molecule's reactivity profile. physchemres.org

Table 1: Common Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance |

| Energy of Highest Occupied Molecular Orbital | E-HOMO | Indicates electron-donating ability. |

| Energy of Lowest Unoccupied Molecular Orbital | E-LUMO | Indicates electron-accepting ability. |

| Energy Gap | ΔE | Relates to chemical reactivity and stability. physchemres.org |

| Dipole Moment | μ | Measures the polarity of the molecule. |

| Absolute Electronegativity | χ | Describes the tendency to attract electrons. physchemres.org |

| Chemical Hardness | η | Measures resistance to change in electron distribution. physchemres.org |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 4-(4-Methylpiperazino)aniline, and a biological macromolecule (receptor), typically a protein or nucleic acid.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or score, which represents the strength of the interaction.

In one study, this compound, identified as fragment 7A3, was part of a library screened against the G-quadruplex DNA structure in the promoter region of the c-MYC oncogene. rsc.org The docking study aimed to understand how this fragment and others could bind to and stabilize the G-quadruplex, a potential anticancer target. The initial conformation of the aniline's functional group was adjusted to an equatorial position on the piperazine (B1678402) ring, which is considered sterically more plausible. rsc.org

In other research, derivatives containing the 4-methylpiperazino moiety have been docked into the active sites of various enzymes. For instance, thiazolo[5,4-b]pyridine (B1319707) derivatives with this group were docked into the ATP-binding site of the c-KIT kinase, a target for cancer therapy. nih.gov These studies revealed that the compounds could form key hydrogen bonds with amino acid residues like Cys673 and interact with a hydrophobic binding pocket, explaining their inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the ligand-receptor complex over time. This method simulates the natural motion and behavior of the atoms in the system, providing a more dynamic and realistic view of the binding. For the c-MYC G-quadruplex study, MD simulations were run to assess the stability of the docked fragments in the binding site. rsc.org Such simulations can reveal whether a ligand remains stably bound or dissociates from the receptor.

In Silico Prediction of Biological Activities and ADME Properties

Before a compound can be considered for development as a drug, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools are widely used for the early prediction of these properties, helping to identify candidates with favorable pharmacokinetic profiles and reduce later-stage failures.

The prediction of ADME properties often involves assessing compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. Various software and web servers, including SwissADME, QikProp, and admetSAR, are used to calculate these properties. researchgate.netmdpi.comnih.gov

Key ADME parameters predicted in silico include:

Lipophilicity (logP): The octanol-water partition coefficient is crucial for membrane permeability.

Water Solubility (logS): Affects absorption and formulation.

Topological Polar Surface Area (TPSA): Relates to membrane penetration and bioavailability.

Hydrogen Bond Donors/Acceptors: Important for receptor binding and solubility.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut. mdpi.com

Blood-Brain Barrier (BBB) Permeability: Indicates if a compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 191.27 g/mol nih.gov | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.2 nih.gov | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 ambeed.com | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 (N atoms) | Complies with Lipinski's Rule (<10) |

| Rotatable Bonds | 1 ambeed.com | Complies with Veber's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | 32.5 Ų nih.gov | Indicates good oral bioavailability (typically <140 Ų) |

Note: The values are compiled from computed properties available in public databases and may vary slightly between different prediction software.

Conformational Analysis and Stereochemical Studies

For this compound, the key areas for conformational flexibility are the piperazine ring and the bond connecting it to the aniline (B41778) ring.

Piperazine Ring Conformation: The piperazine ring typically adopts a stable chair conformation to minimize steric strain. The methyl group attached to one nitrogen and the aniline group attached to the other can be in either an axial or an equatorial position. Generally, substituents on a cyclohexane (B81311) or similar heterocyclic ring preferentially occupy the equatorial position to avoid unfavorable steric interactions (1,3-diaxial interactions). In docking studies of this compound, the equatorial position for the aniline group was considered the most plausible and sterically favorable conformation. rsc.org

Rotation around the C-N Bond: There is also rotational freedom around the bond connecting the aniline phenyl ring to the piperazine nitrogen. Theoretical studies, often using quantum-chemical methods, can calculate the energy profile for this rotation. ethz.ch The potential energy surface can identify the most stable rotational conformers (rotamers) by locating the energy minima. These stable conformations are the ones most likely to be present and are used as the starting point for molecular docking simulations.

Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with theoretical calculations, are used to provide definitive information on the preferred conformations of molecules in solid and solution states, respectively. ethz.ch

Advanced Analytical Characterization Techniques for 4 4 Methylpiperazino Aniline in Research

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of 4-(4-Methylpiperazino)aniline and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly utilized chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. In research settings, HPLC analysis has confirmed the purity of this compound to be greater than 95%. amazonaws.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

For a compound such as this compound, a typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis. Furthermore, HPLC coupled with mass spectrometry (LC-MS) can provide even more definitive identification by furnishing the mass-to-charge ratio of the eluted peaks. rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. While this compound has a relatively high boiling point (180°C at 5 mmHg), it can be analyzed by GC, often after derivatization to increase its volatility. chemicalbook.com Suppliers of this chemical often use GC to certify its purity, with some reporting purities greater than 98.0%.

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) transports the vaporized sample through the column, which contains a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. A detector at the end of the column, such as a flame ionization detector (FID) or a mass spectrometer (MS), signals the elution of each component. GC-MS is a particularly powerful combination, as it provides both the retention time from the GC and the mass spectrum from the MS, enabling highly confident identification and quantification of the compound and any impurities. epo.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the chemical structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide a "fingerprint" that is unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the protons on the piperazine (B1678402) ring, and the protons of the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values (area under the peak) are all used to assign the signals to specific protons in the molecule. nih.govrsc.orgresearchgate.net

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum. This is particularly useful for confirming the number of carbon atoms and identifying the presence of key functional groups. For this compound, one would expect to see distinct signals for the aromatic carbons, the carbons of the piperazine ring, and the methyl carbon. rsc.org

¹⁵N NMR (Nitrogen-15 NMR): While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the chemical environment of the nitrogen atoms in the aniline (B41778) and piperazine moieties. This can be valuable for studying hydrogen bonding and other intermolecular interactions.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.6-7.2 | m | Aromatic-H |

| ¹H | ~3.0-3.2 | t | Ar-N-CH₂ |

| ¹H | ~2.4-2.6 | t | N-CH₂ |

| ¹H | ~2.2-2.3 | s | N-CH₃ |

| ¹³C | ~140-150 | s | Ar-C-N (aniline) |

| ¹³C | ~115-130 | d | Ar-C-H |

| ¹³C | ~110-120 | s | Ar-C-N (piperazine) |

| ¹³C | ~55 | t | Piperazine-CH₂ |

| ¹³C | ~49 | t | Piperazine-CH₂ |

| ¹³C | ~46 | q | N-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on typical values for similar structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The IR spectrum is a plot of the amount of light absorbed versus the frequency (or wavenumber).

For this compound, the IR spectrum would show characteristic absorption bands corresponding to:

N-H stretching vibrations of the primary amine (aniline) group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (below 3000 cm⁻¹). vscht.cz

C=C stretching vibrations of the aromatic ring, which appear in the 1400-1600 cm⁻¹ region. vscht.cz

C-N stretching vibrations of the aromatic amine and the aliphatic amine (piperazine), typically found in the 1250-1350 cm⁻¹ region. epo.orgnih.gov

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.